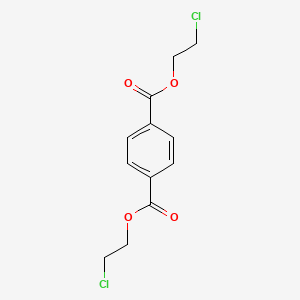
Terephthalic acid, di(2-chloroethyl) ester
描述
Terephthalic acid, di(2-chloroethyl) ester is an organic compound with the molecular formula C12H10Cl4O4 It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with 2-chloroethyl groups
准备方法
Synthetic Routes and Reaction Conditions
Terephthalic acid, di(2-chloroethyl) ester can be synthesized through the esterification of terephthalic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of azeotropic distillation can help remove water formed during the esterification, driving the reaction to completion. The final product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Terephthalic acid, di(2-chloroethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to terephthalic acid and 2-chloroethanol in the presence of water and an acid or base catalyst.
Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of terephthalic acid and other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Terephthalic acid and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Terephthalic acid and other oxidized by-products.
科学研究应用
Terephthalic acid, di(2-chloroethyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and polymers.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
作用机制
The mechanism of action of terephthalic acid, di(2-chloroethyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing terephthalic acid and 2-chloroethanol, which can further interact with biological molecules. The chlorine atoms in the 2-chloroethyl groups can participate in substitution reactions, leading to the formation of different derivatives that may have unique biological activities.
相似化合物的比较
Similar Compounds
Terephthalic acid, di(2,2-dichloroethyl) ester: Similar structure but with two chlorine atoms on each ethyl group.
Terephthalic acid, diethyl ester: Lacks the chlorine atoms, making it less reactive in substitution reactions.
Terephthalic acid, dimethyl ester: Smaller ester groups, leading to different physical and chemical properties.
Uniqueness
Terephthalic acid, di(2-chloroethyl) ester is unique due to the presence of chlorine atoms in the ester groups, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various derivatives and specialty chemicals.
属性
IUPAC Name |
bis(2-chloroethyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O4/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNYVAWEUHWAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCl)C(=O)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193363 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-chloroethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026-93-3 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-chloroethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-chloroethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[6-(1,3-benzothiazol-2-ylsulfonyl)hexyl]carbamate](/img/structure/B8039883.png)
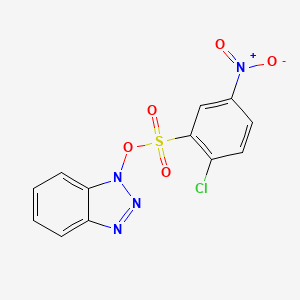


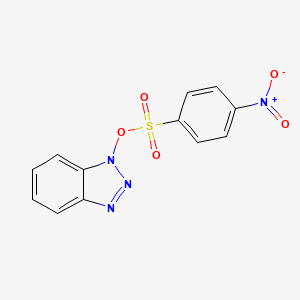
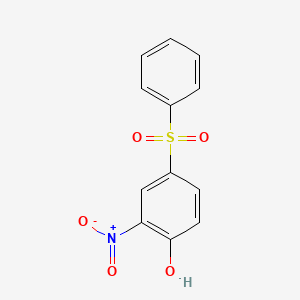
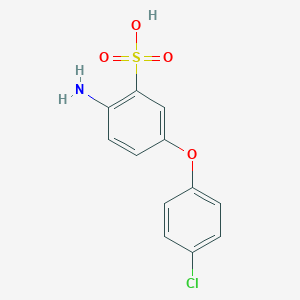
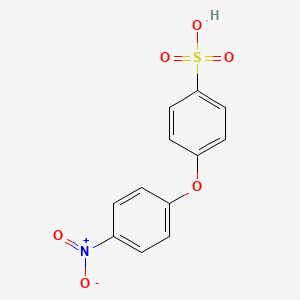
![4,8-Dichloro-1,3-dimethylpyrazolo[3,4-b]quinoline](/img/structure/B8039929.png)
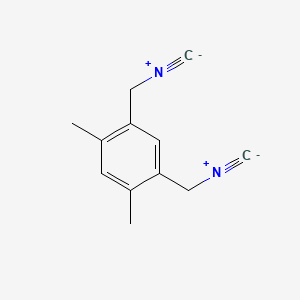
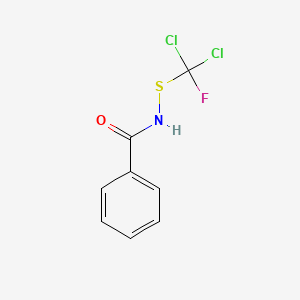
![3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B8039970.png)


